molecular formula C12H16N4O3S B2526783 3-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034435-97-5

3-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2526783
CAS No.: 2034435-97-5
M. Wt: 296.35
InChI Key: HUGRZCALYRDJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C12H16N4O3S and its molecular weight is 296.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Formation

The compound 3-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is likely involved in the synthesis of highly functionalized heterocyclic compounds, given its structural features. Research in this area focuses on developing novel synthetic routes for complex molecules that are valuable in various scientific fields, including medicinal chemistry and material science. For example, studies have demonstrated the synthesis of α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones, a process that might be related to the types of reactions that this compound could undergo or catalyze (Diptesh Sil et al., 2004).

Biological Activity and Drug Design

Compounds with similar structural motifs to this compound have been explored for their potential biological activities. Pyrazole derivatives, for instance, have been synthesized and evaluated for their antibacterial activities. Such research underscores the potential of this compound in contributing to the development of new therapeutic agents with antimicrobial properties (S. Mohamed et al., 2021).

Catalysis and Green Chemistry

The structural framework of this compound suggests its potential utility in catalysis, particularly in facilitating the synthesis of heterocyclic compounds. Research in this domain aims at developing more efficient, sustainable, and environmentally friendly synthetic methods. For example, the iodine-catalyzed synthesis of fully substituted pyrazoles represents a stride toward greener synthetic practices, a principle that could extend to reactions involving this compound (Jun Sun et al., 2015).

Mechanism of Action

Target of Action

The primary target of 3-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is the serine-threonine kinase Checkpoint Kinase 1 (CHK1) . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .

Mode of Action

This compound acts as a potent and selective adenosine triphosphate (ATP) competitive inhibitor of CHK1 . It interacts with CHK1, inhibiting its activity and thereby disrupting the cell cycle checkpoints controlled by CHK1 .

Biochemical Pathways

Upon DNA damage, CHK1 is activated by the upstream kinases ataxia telangiectasia and Rad3-related (ATR), and to a lesser extent, ataxia telangiectasia mutated (ATM) . CHK1 is phosphorylated on residues S317 and S345 by ATR and undergoes autophosphorylation on S296 . The activated enzyme phosphorylates a range of substrates, including the cell division cycle 25 (CDC25) family of phosphatases that regulate cell cycle progression . At the same time, CHK1 initiates DNA repair by homologous recombination through signaling to the repair protein RAD51 .

Pharmacokinetics

It is mentioned that the compound has been optimized for in vivo pharmacokinetic-pharmacodynamic (pk-pd) properties .

Result of Action

The result of the action of this compound is the inhibition of CHK1 activity. This leads to disruption of the cell cycle checkpoints controlled by CHK1, providing an opportunity for repair of the damaged DNA before the replicating cell enters mitosis .

Action Environment

It is known that both chk1 potency and off-target human ether-a-go-go-related gene (herg) ion channel inhibition were dependent on lipophilicity and basicity in this series .

Properties

IUPAC Name

3-(1-ethylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-2-20(17,18)16-7-3-4-10(9-16)19-12-11(8-13)14-5-6-15-12/h5-6,10H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGRZCALYRDJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)OC2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.